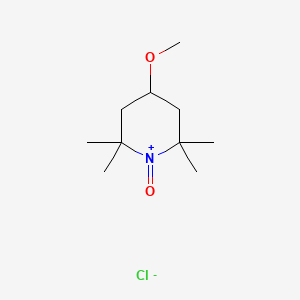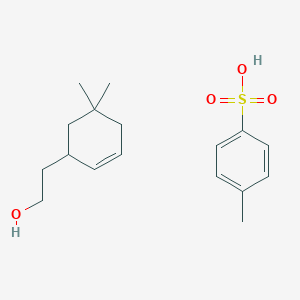
Methyl 2-fluoro-4-methylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-4-methylpent-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom and a methyl group attached to a pent-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-methylpent-2-enoate can be achieved through several methods. One common approach involves the esterification of 2-fluoro-4-methylpent-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into a precursor compound, followed by esterification with methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-fluoro-4-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: 2-fluoro-4-methylpent-2-enoic acid or 2-fluoro-4-methylpentan-2-one.
Reduction: 2-fluoro-4-methylpent-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-fluoro-4-methylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and fluorinated compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of Methyl 2-fluoro-4-methylpent-2-enoate involves interactions with various molecular targets depending on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with biological targets and pathways.
Comparaison Avec Des Composés Similaires
Methyl 2-fluoro-4-methylpent-2-enoate can be compared with other similar compounds such as:
Methyl 2-chloro-4-methylpent-2-enoate: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom imparts different electronic properties, making the compound more reactive in certain reactions.
Methyl 2-bromo-4-methylpent-2-enoate: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to different reactivity and stability.
Methyl 2-iodo-4-methylpent-2-enoate: The iodine atom is even larger and less electronegative, resulting in unique chemical behavior compared to the fluorinated compound.
Propriétés
Numéro CAS |
101128-08-9 |
|---|---|
Formule moléculaire |
C7H11FO2 |
Poids moléculaire |
146.16 g/mol |
Nom IUPAC |
methyl 2-fluoro-4-methylpent-2-enoate |
InChI |
InChI=1S/C7H11FO2/c1-5(2)4-6(8)7(9)10-3/h4-5H,1-3H3 |
Clé InChI |
JPGHJNLVENVWGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=C(C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


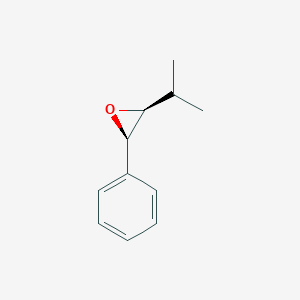
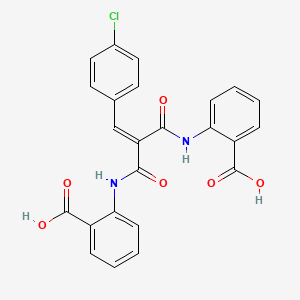
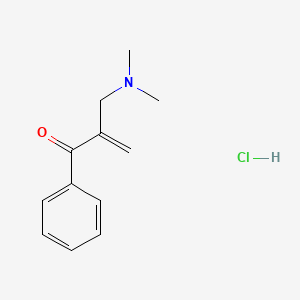
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
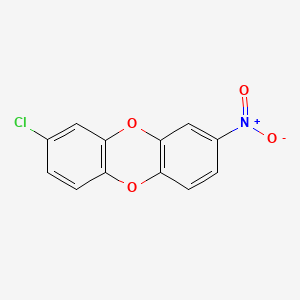
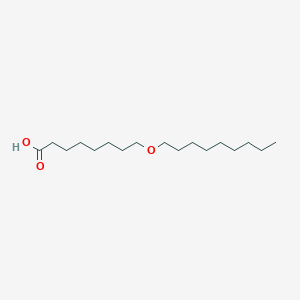
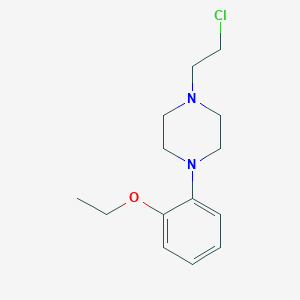
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

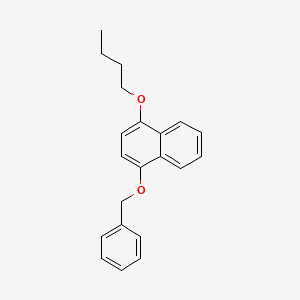
![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
